2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one
CAS No.: 512809-32-4
Cat. No.: VC21478653
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512809-32-4 |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28g/mol |
| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one |
| Standard InChI | InChI=1S/C13H14N4O2/c1-8-10(7-14-16(8)2)12-15-11-6-4-3-5-9(11)13(18)17(12)19/h3-7,12,15,19H,1-2H3 |
| Standard InChI Key | KMTNEQUFQXKRIF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)C2NC3=CC=CC=C3C(=O)N2O |
| Canonical SMILES | CC1=C(C=NN1C)C2NC3=CC=CC=C3C(=O)N2O |
Introduction
Chemical Identity and Structural Properties
2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one (CAS No. 512809-32-4) is a heterocyclic compound with a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol . The structure combines two pharmacologically important scaffolds: a pyrazole ring substituted at positions 1 and 5 with methyl groups, and a 2,3-dihydroquinazolin-4(1H)-one core with a hydroxyl group at the C-3 position. This structural arrangement creates a three-dimensional molecule with multiple functional groups capable of forming hydrogen bonds and other intermolecular interactions. The compound features four nitrogen atoms in different chemical environments, contributing to its potential interactions with biological targets.
The key structural feature of this compound is the C-2 position of the dihydroquinazolin-4(1H)-one scaffold substituted with the 1,5-dimethyl-1H-pyrazol-4-yl group, which distinguishes it from other dihydroquinazolin-4(1H)-one derivatives. The presence of the hydroxyl group at the C-3 position introduces chirality into the molecule, potentially leading to distinct biological activities for different stereoisomers. This hydroxyl group also serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with biological receptors or enzymes.
Table 1: Physicochemical Properties of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one
| Property | Value |
|---|---|
| CAS Number | 512809-32-4 |
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one |
| SMILES | CC1=C(C=NN1C)C2NC3=CC=CC=C3C(=O)N2O |
| InChI Key | KMTNEQUFQXKRIF-UHFFFAOYSA-N |
The compound's non-planar conformation, resulting from the sp³ hybridized carbon atoms in the dihydroquinazolin-4(1H)-one ring, contributes to its three-dimensional arrangement. This spatial configuration is essential for its molecular recognition capabilities and potential biological activities. The pyrazole ring is expected to be nearly planar, while the dihydroquinazolin-4(1H)-one moiety adopts a partially reduced conformation that deviates from planarity.
These synthetic methods demonstrate the potential for preparing 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one under environmentally friendly conditions with high efficiency. The selection of the appropriate catalyst and reaction conditions would be critical for optimizing the yield and purity of the target compound. Additionally, the stereoselectivity of the reaction would need to be controlled to obtain the desired stereoisomer if a specific configuration at the C-3 position is required.
Structural Characterization
The structural characterization of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves various analytical techniques, including spectroscopic methods and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement and atomic connectivity of the compound. For similar compounds, the 1H NMR spectrum typically shows characteristic signals for the pyrazole methyl groups, the C-2 proton, the NH proton of the dihydroquinazolin-4(1H)-one ring, and the hydroxyl proton at C-3, along with the aromatic protons .
Infrared (IR) spectroscopy can identify key functional groups in the molecule, such as the N-H stretching vibration (typically around 3300 cm-1), the carbonyl group (C=O) stretching vibration (around 1650 cm-1), and the hydroxyl group (O-H) stretching vibration . Mass spectrometry provides confirmation of the molecular weight and can help elucidate the fragmentation pattern, which is characteristic of the structural features of the compound.
Crystal structure studies of related compounds have shown that the dihydroquinazolin-4(1H)-one core typically adopts a non-planar conformation, with the C-2 and C-3 positions deviating from the plane of the benzene ring . The pyrazole substituent is generally oriented in a manner that minimizes steric interactions while allowing for potential intramolecular hydrogen bonding, particularly with the hydroxyl group at the C-3 position. These structural features are crucial for understanding the compound's potential interactions with biological targets.
Research Applications and Future Directions
2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one has potential applications in various research areas, particularly in medicinal chemistry and drug discovery. The compound could serve as a lead structure for the development of novel therapeutic agents targeting specific diseases. The presence of the hydroxyl group at the C-3 position also provides a site for further derivatization, allowing for the creation of libraries of compounds with modified properties and potentially enhanced biological activities.
Recent research has emphasized the importance of 2,3-dihydroquinazolin-4(1H)-ones as valuable scaffolds for drug development . The continued exploration of compounds like 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one contributes to this growing field by expanding the structural diversity and potential applications of this class of compounds. Future research directions may include detailed biological evaluations to identify specific targets and activities, structure optimization to enhance potency and selectivity, and development of improved synthetic methodologies.
The investigation of stereoselectivity in the synthesis and biological activity of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one represents another important research direction. The hydroxyl group at the C-3 position introduces a stereogenic center, potentially leading to different biological activities for different stereoisomers. Understanding these stereochemical aspects could be crucial for optimizing the compound's pharmacological properties and developing more effective derivatives.
Developing structure-activity relationships through the systematic modification of the compound's structure would provide valuable insights for rational drug design. Modifications could include changes to the substituents on the pyrazole ring, alterations to the hydroxyl group at the C-3 position, or modifications to the dihydroquinazolin-4(1H)-one core. Such studies would contribute to a deeper understanding of the structural requirements for specific biological activities and guide the development of more potent and selective compounds.
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